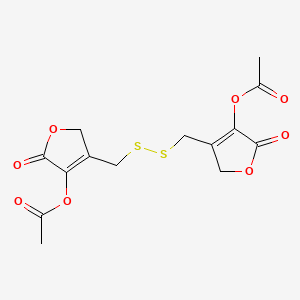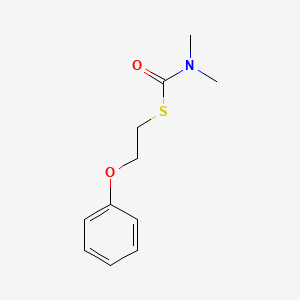
S-(2-Phenoxyethyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Phenoxyethyl) dimethylcarbamothioate is an organic compound with the molecular formula C11H15NO2S It is a derivative of carbamothioic acid and is characterized by the presence of a phenoxyethyl group attached to the sulfur atom of the carbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Phenoxyethyl) dimethylcarbamothioate typically involves the reaction of 2-phenoxyethanol with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Phenoxyethanol+Dimethylthiocarbamoyl chloride→S-(2-Phenoxyethyl) dimethylcarbamothioate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
S-(2-Phenoxyethyl) dimethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
S-(2-Phenoxyethyl) dimethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(2-Phenoxyethyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
- Phenoxyethyl piperidine
- Phenoxyethyl morpholine
Uniqueness
S-(2-Phenoxyethyl) dimethylcarbamothioate is unique due to its specific structural features, such as the phenoxyethyl group and the carbamothioate moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the phenoxyethyl group can influence the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
65473-65-6 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
S-(2-phenoxyethyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)11(13)15-9-8-14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
FFDKGXJFDWHQAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


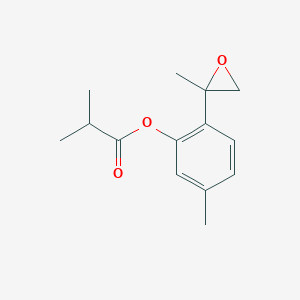
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


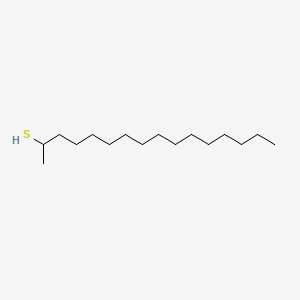
![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)



![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
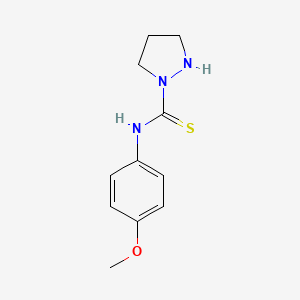
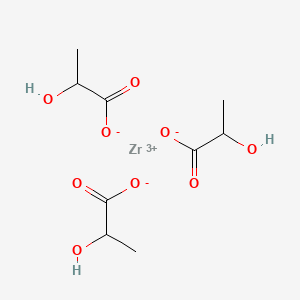
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
